2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a quinoline moiety, a piperazine ring, and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-methoxy-4-methylquinoline with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with ethylene glycol to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the piperazine ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the ethoxyethanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety.
Piperazine derivatives: Compounds such as piperazine and its various substituted forms.
Ethoxyethanol derivatives: Compounds that feature the ethoxyethanol chain.
Uniqueness
2-[2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a quinoline moiety, a piperazine ring, and an ethoxyethanol chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[2-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15-14-18(20-19-16(15)4-3-5-17(19)24-2)22-8-6-21(7-9-22)10-12-25-13-11-23/h3-5,14,23H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGOUWZUFARSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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